

# An In-Depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone

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## Compound of Interest

Compound Name: 4-N-Fmoc-amino-cyclohexanone

Cat. No.: B1302177

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CAS Number: 391248-11-6 | Molecular Formula: C<sub>21</sub>H<sub>21</sub>NO<sub>3</sub> | Molecular Weight: 335.40 g/mol

## Section 1: Introduction and Strategic Importance

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone, hereafter referred to as Fmoc-AmC, is a pivotal bifunctional building block for advanced chemical synthesis.<sup>[1][2]</sup> Primarily utilized by researchers in peptide synthesis and medicinal chemistry, its unique structure offers a strategic advantage in the design of complex molecules. The cyclohexanone core introduces a degree of conformational rigidity, while the Fmoc-protected amine provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS) and other amine-coupling strategies.<sup>[1]</sup> This guide provides a comprehensive overview of Fmoc-AmC, from its synthesis and characterization to its critical applications in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.<sup>[3]</sup> Its removal under mild basic conditions, typically with piperidine, preserves the integrity of the growing peptide chain and acid-sensitive functionalities.<sup>[3][4]</sup>

## Section 2: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Fmoc-AmC.

## Physicochemical Data Summary

Property	Value	Source
CAS Number	391248-11-6	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>21</sub> H <sub>21</sub> NO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	335.40 g/mol	<a href="#">[5]</a>
Appearance	White to off-white solid (presumed)	General knowledge
Purity	Typically >95%	<a href="#">[6]</a>
Storage	Inert atmosphere, 2-8°C	<a href="#">[9]</a>

## Safety and Handling

While a specific safety data sheet (SDS) for **4-N-Fmoc-amino-cyclohexanone** is not readily available, data from analogous compounds such as cyclohexanone and other protected amino ketones suggest that appropriate precautions should be taken.[\[10\]](#)

Hazard Statements (Presumed based on related compounds):

- May be harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
- Engineering Controls: Use only outdoors or in a well-ventilated area.

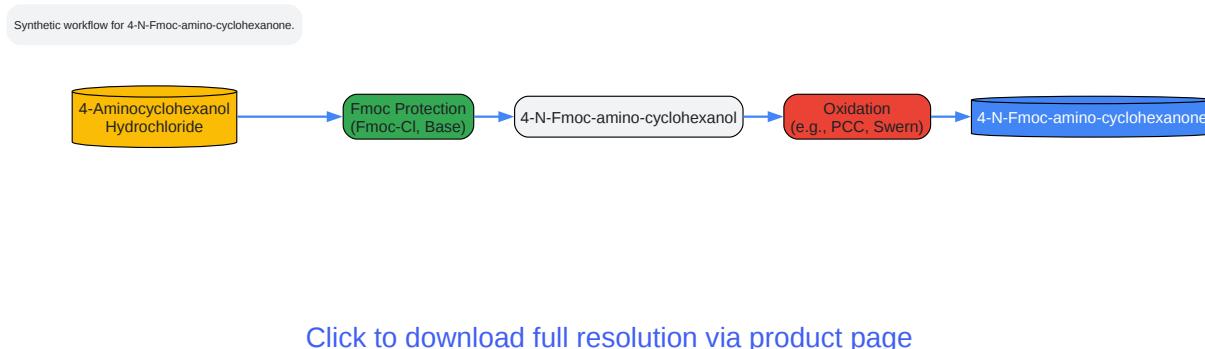
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.

## Section 3: Synthesis and Purification

The synthesis of Fmoc-AmC can be approached through a two-step process starting from 4-aminocyclohexanol. This involves the protection of the amino group with an Fmoc group, followed by the oxidation of the hydroxyl group to a ketone.

## Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the protection of the amino group of 4-aminocyclohexanol hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The resulting Fmoc-protected alcohol is then oxidized to the desired cyclohexanone derivative.



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Caption: Synthetic workflow for **4-N-Fmoc-amino-cyclohexanone**.

## Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Fmoc protection and alcohol oxidation.

### Step 1: Synthesis of 4-N-Fmoc-amino-cyclohexanol

- Reaction Setup: To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).
- Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane to the reaction mixture while maintaining the temperature at 0°C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-N-Fmoc-amino-cyclohexanol.

### Step 2: Oxidation to **4-N-Fmoc-amino-cyclohexanone**

This step can be performed using various oxidation reagents. A common and effective method is the Swern oxidation.

- Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78°C.
- DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (4 equivalents) to the oxalyl chloride solution and stir for 15 minutes.
- Alcohol Addition: Add a solution of 4-N-Fmoc-amino-cyclohexanol (1 equivalent) in DCM to the reaction mixture and stir for 1 hour at -78°C.
- Quenching: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature.
- Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

## Purification Protocol

The crude **4-N-Fmoc-amino-cyclohexanone** can be purified using silica gel flash column chromatography.

- Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **4-N-Fmoc-amino-cyclohexanone** as a solid.

## Section 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Fmoc-AmC. The following techniques are standard for this purpose.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between  $\delta$  7.3-7.8 ppm), the methoxy protons (a doublet and a triplet around  $\delta$  4.2-4.5 ppm), and the cyclohexanone ring protons (multiplets in the aliphatic region).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the cyclohexanone ring (around  $\delta$  208-212 ppm), the carbonyl of the Fmoc group (around  $\delta$  156 ppm), and the aromatic and aliphatic carbons.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Fmoc-AmC.

Illustrative HPLC Method:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for the analysis of Fmoc-protected compounds.[11][12]
- Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.
- Expected Result: A single major peak corresponding to the pure product.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Technique: Electrospray ionization (ESI) is a suitable method.
- Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  at m/z 336.4.

## Section 5: Applications in Peptide and Medicinal Chemistry

The unique structure of Fmoc-AmC makes it a valuable tool for introducing a ketone functionality and a constrained cyclic scaffold into peptides and other bioactive molecules.

## Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AmC can be incorporated into a peptide sequence using standard SPPS protocols. The Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to expose the free amine for subsequent coupling.[10][13]

Incorporation of Fmoc-AmC into a peptide via SPPS.



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Caption: Incorporation of Fmoc-AmC into a peptide via SPPS.

## Post-Synthesis Modification

The ketone functionality of the cyclohexanone ring can be further modified after peptide synthesis. This allows for the introduction of diverse chemical moieties through reactions such as:

- Reductive amination: To form new C-N bonds and introduce secondary or tertiary amines.
- Wittig reaction: To form carbon-carbon double bonds.
- Aldol condensation: To create new carbon-carbon bonds and more complex structures.

These modifications can be used to generate peptide libraries with enhanced properties, such as improved binding affinity, stability, or cell permeability.

## Role in Drug Discovery

The incorporation of constrained cyclic structures like the cyclohexanone ring can lead to peptides with more defined conformations. This can result in:

- Increased receptor selectivity: By pre-organizing the peptide into a bioactive conformation.
- Enhanced proteolytic stability: By making the peptide less susceptible to enzymatic degradation.
- Improved pharmacokinetic properties: By altering the polarity and size of the molecule.

## Section 6: Conclusion

**4-N-Fmoc-amino-cyclohexanone** is a versatile and valuable building block for chemical biologists and medicinal chemists. Its unique combination of a conformationally restricted cyclic ketone and a readily manipulable Fmoc-protected amine provides a powerful tool for the design and synthesis of novel peptides and small molecules with potential therapeutic applications.

The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research endeavors.

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